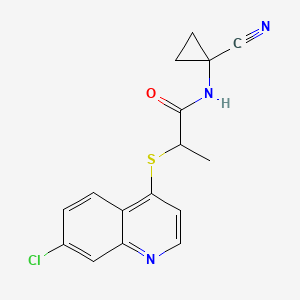
2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(7-Chloroquinolin-4-yl)sulfanyl]-1-ethanol” is a chemical compound with the empirical formula C11H10ClNOS and a molecular weight of 239.72 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for “2-[(7-Chloroquinolin-4-yl)sulfanyl]-1-ethanol” is ClC1=CC2=NC=CC(SCCO)=C2C=C1 . The InChI is 1S/C11H10ClNOS/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2 .Physical And Chemical Properties Analysis
“2-[(7-Chloroquinolin-4-yl)sulfanyl]-1-ethanol” is a solid substance . Its empirical formula is C11H10ClNOS and its molecular weight is 239.72 .Aplicaciones Científicas De Investigación
Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage
A study on synthetic 7-chloro-(4-thioalkylquinoline) derivatives, closely related to the compound , revealed that these compounds exhibit cytotoxic activity against a range of human cancer and non-tumor cell lines. Some derivatives showed pronounced selectivity for human cancer cells, including colorectal cancer and leukemia cell lines, by inducing apoptosis and inhibiting DNA and RNA synthesis, suggesting potential applications in developing new anticancer candidates (Gutiérrez et al., 2022).
Enhancement of Anticancer Activities
Another research focused on 4-aminoquinoline derivatives, which showed significant effectiveness on breast cancer cells. A specific compound, 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, demonstrated potential as a less toxic option for normal cells while effectively targeting cancer cells. This research emphasizes the compound's utility in developing safe and effective anticancer agents (Solomon et al., 2019).
Sensitizing Cancer Cells to Chemotherapy
Chloroquine and its analogs, including compounds structurally related to 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide, have been investigated for their potential to sensitize cancer cells to chemotherapy and radiation. Studies suggest that these compounds can enhance the cell-killing effects of conventional cancer therapies in a cancer-specific manner, highlighting their potential as safe and effective sensitizers in cancer treatments (Solomon et al., 2009).
Catalysis in Organic Synthesis
Research on novel N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives highlights the utility of chloroquinoline derivatives in catalysis. These findings are crucial for the development of efficient synthesis routes in organic chemistry, offering high yields and reusability of the catalyst (Goli-Jolodar et al., 2016).
Antimicrobial Activity
Studies on novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives bearing substituted phenylquinolin-2-one moiety revealed potent antimicrobial activity against a variety of microbes. This research underscores the potential of chloroquinoline derivatives in developing new antimicrobial agents to combat resistant pathogens (Ghosh et al., 2015).
Propiedades
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10(15(21)20-16(9-18)5-6-16)22-14-4-7-19-13-8-11(17)2-3-12(13)14/h2-4,7-8,10H,5-6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZPZKDGFCFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC1)C#N)SC2=C3C=CC(=CC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

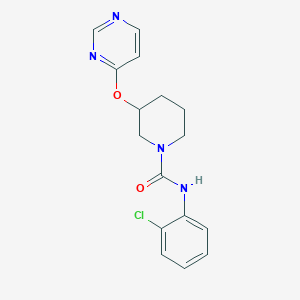
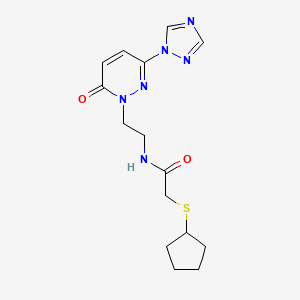
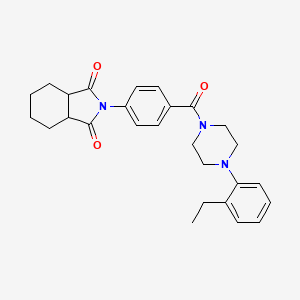
![Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2780926.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2780927.png)

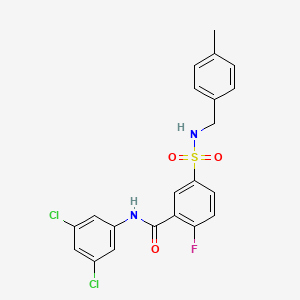
![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]azetidine-1-carboxylate](/img/structure/B2780935.png)
![5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2780936.png)


![[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B2780940.png)
![5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2780941.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2780945.png)